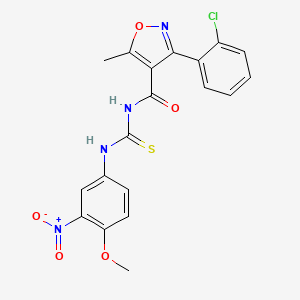

3-(2-chlorophenyl)-N-((4-methoxy-3-nitrophenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O5S/c1-10-16(17(23-29-10)12-5-3-4-6-13(12)20)18(25)22-19(30)21-11-7-8-15(28-2)14(9-11)24(26)27/h3-9H,1-2H3,(H2,21,22,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGRPVOOCZIVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC(=C(C=C3)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-((4-methoxy-3-nitrophenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of derivatives that exhibit diverse biological activities. Its structure can be described as follows:

- Molecular Formula : C₁₅H₁₄ClN₃O₄S

- Molecular Weight : 357.81 g/mol

-

Chemical Structure :

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antiviral, anticancer, and anti-inflammatory properties.

Antiviral Activity

Research indicates that derivatives of isoxazole compounds exhibit antiviral properties. Specifically, compounds similar to the one have shown effectiveness against Hepatitis B virus (HBV) and other viral pathogens by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Anticancer Properties

Studies have demonstrated that isoxazole derivatives possess significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The compound under review has shown selective cytotoxicity against melanoma cells, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Compounds containing nitrophenyl groups are known for their anti-inflammatory properties. Preliminary data suggest that the compound may modulate inflammatory pathways, potentially reducing markers of inflammation in vitro and in vivo.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antiviral activity against HBV | In vitro assays using HepG2.2.15 cell line |

| Study 2 | Induced apoptosis in melanoma cells | MTT assay for cell viability; flow cytometry for apoptosis detection |

| Study 3 | Reduced inflammatory cytokines in macrophages | ELISA assays to measure cytokine levels |

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against human melanoma cells (VMM917). The results showed a 4.9-fold increase in cytotoxicity compared to normal cells, with significant induction of apoptosis observed through flow cytometry analysis. The mechanism involved cell cycle arrest at the S phase, indicating a potential pathway for therapeutic intervention in melanoma treatment .

The proposed mechanism of action involves the inhibition of key enzymes and pathways involved in cell proliferation and viral replication. The presence of the carbamothioyl group is hypothesized to enhance binding affinity to target proteins, thereby increasing efficacy.

Comparison with Similar Compounds

Table 1: Comparison of Isoxazole-Carboxamide Derivatives

Key Observations:

Electron-Donating Groups Enhance Antioxidant Activity : The tert-butyl group in the reference compound (IC₅₀ = 7.8 µg/mL) demonstrates superior radical scavenging compared to electron-withdrawing nitro groups, as electron-donating substituents stabilize radical intermediates .

Nitro Groups May Reduce Anticancer Potency : The target compound’s 3-nitrophenyl group (electron-withdrawing) may reduce cytotoxicity compared to fluorophenyl or methoxy-substituted analogs (e.g., IC₅₀ = 7.66 µg/mL for fluorophenyl vs. 23 µg/mL for chlorophenyl derivatives) .

Ortho-Substitution Influences Binding : The 2-chlorophenyl group on the isoxazole is a conserved feature in several active analogs, suggesting its role in π-π stacking or hydrophobic interactions with target proteins .

Key Observations:

Recrystallization Yields High-Purity Products: Methanol/water or hexane/ethyl acetate systems are effective for isolating isoxazole-carboxamides .

Methoxy Groups Improve Solubility : Derivatives with multiple methoxy substituents (e.g., 3,4-dimethoxyphenyl) exhibit better aqueous solubility, critical for bioavailability .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-N-((4-methoxy-3-nitrophenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, starting with the preparation of the isoxazole-4-carboxylic acid core. Evidence from analogous oxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in ) suggests condensation reactions using coupling agents like EDC or DCC to form the carboxamide bond. The carbamothioyl group can be introduced via thiourea formation under basic conditions, as seen in structurally related sulfamoylbenzamide derivatives . Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires a combination of H/C NMR to verify substituent positions (e.g., methoxy, nitro, and chlorophenyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry and bond connectivity .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) across cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells to assess selectivity. Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antiviral potential, as suggested by sulfamoylbenzamide analogs (), requires plaque reduction assays against RNA/DNA viruses (e.g., influenza, HSV-1) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the nitro and methoxy substituents in this compound?

Methodological Answer: Systematic SAR studies should synthesize derivatives with modified substituents:

- Replace the 3-nitro group with electron-withdrawing (e.g., cyano) or electron-donating (e.g., amino) groups.

- Vary the methoxy position (e.g., 2-methoxy vs. 4-methoxy) to evaluate steric and electronic effects. Biological data from analogs ( ) indicate that nitro groups enhance antimicrobial activity, while methoxy groups improve solubility. Computational tools (e.g., molecular docking with target proteins like viral polymerases) can rationalize observed trends .

Q. What strategies resolve contradictory data in biological activity across different assays?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, compound solubility). To address this:

- Standardize solvent systems (e.g., DMSO concentration ≤0.1% v/v).

- Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays).

- Perform meta-analysis of dose-response curves (EC/IC) across multiple replicates, as demonstrated in fluorometric studies () .

Q. What mechanistic studies are recommended to elucidate this compound’s antiviral mode of action?

Methodological Answer: For antiviral targets:

- Enzyme inhibition : Test against viral proteases (e.g., HIV-1 protease) or polymerases (e.g., HCV NS5B) using fluorogenic substrates.

- Cellular imaging : Use confocal microscopy with fluorescently tagged viruses to track viral entry/replication.

- Resistance profiling : Serial passage of viruses under suboptimal compound concentrations to identify mutations (e.g., sequencing viral genomes). highlights sulfamoylbenzamides targeting viral envelope proteins, suggesting similar pathways .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance intestinal absorption.

- Nanoparticle formulation : Use PEGylated liposomes or polymeric nanoparticles to improve aqueous solubility, as validated for isoxazole derivatives in .

- Pharmacokinetic profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification to assess bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.